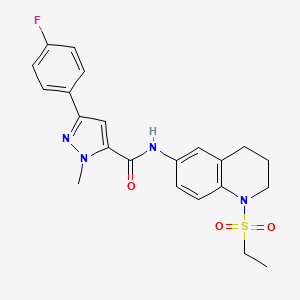
N-(1-(éthylsulfonyl)-1,2,3,4-tétrahydroquinolin-6-yl)-3-(4-fluorophényl)-1-méthyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a novel chemical compound with intriguing properties. This compound is particularly noted for its complex molecular structure, which lends itself to a variety of applications in scientific research, especially in the fields of chemistry, biology, and medicine.
Applications De Recherche Scientifique
This compound has wide-ranging applications in scientific research:
Chemistry: : Used as a probe to understand reaction mechanisms and pathways.
Biology: : Employed in studying cellular processes and interactions due to its unique molecular structure.
Medicine: : Investigated for its potential therapeutic properties, especially in targeting specific diseases or conditions.
Industry: : Utilized in the development of new materials or chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves several intricate steps, beginning with the preparation of its core structures. The process typically includes:
Formation of 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline: : This step involves the cyclization of a suitable precursor under controlled conditions.
Synthesis of 4-fluorophenyl-1-methyl-1H-pyrazole-5-carboxamide: : This is prepared through a series of reactions including the formation of the pyrazole ring and subsequent substitution with a fluorophenyl group.
Coupling of the Core Structures: : The final step includes coupling the two core structures through appropriate linkers under specific reaction conditions, often involving catalysts and solvents like dichloromethane or DMF.
Industrial Production Methods
For industrial-scale production, the process may be optimized for efficiency and yield. Common approaches include:
Flow Chemistry: : Utilizing continuous flow reactors to enhance reaction rates and improve safety.
Catalytic Methods: : Employing advanced catalytic systems to drive the reactions more effectively.
Automation and Process Control: : Implementing automated systems to monitor and control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo a variety of chemical reactions, such as:
Oxidation: : Where the compound may be oxidized to introduce or alter functional groups.
Reduction: : Reducing agents can alter the structure, often to study different activity profiles.
Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced.
Common Reagents and Conditions
Some of the common reagents used include:
Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.
Catalysts: : Including palladium or platinum-based catalysts for hydrogenation reactions.
Major Products
Major products from these reactions often include modified versions of the original compound with different functional groups, which can be analyzed for varying bioactivities or chemical properties.
Mécanisme D'action
The mechanism by which N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects often involves:
Binding to Specific Targets: : Such as proteins or enzymes, which modulates their activity.
Pathway Modulation: : Affecting biological pathways to either inhibit or promote specific processes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide stands out due to:
Unique Structure: : Its molecular configuration provides unique properties.
Enhanced Bioactivity: : Exhibiting stronger or more specific interactions with biological targets.
List of Similar Compounds
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide
This compound's distinctive characteristics make it a valuable asset in various fields of scientific research, promising to further our understanding of chemical and biological processes.
Propriétés
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c1-3-31(29,30)27-12-4-5-16-13-18(10-11-20(16)27)24-22(28)21-14-19(25-26(21)2)15-6-8-17(23)9-7-15/h6-11,13-14H,3-5,12H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHCTUJFBJRIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2424298.png)
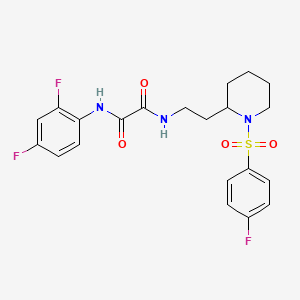
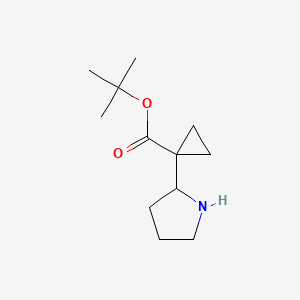

![N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2424304.png)
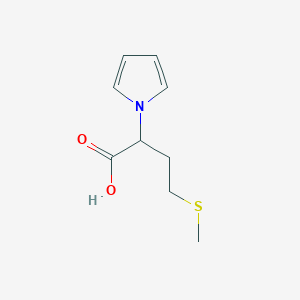
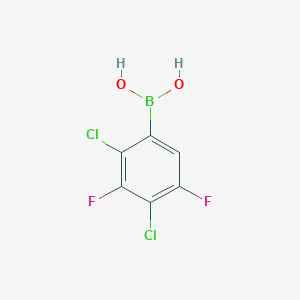
![2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2424310.png)
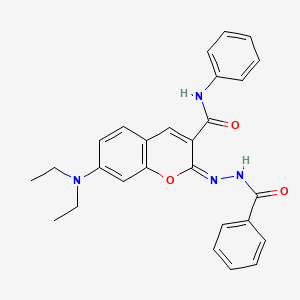
![4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2424313.png)
![N-(4-acetylphenyl)-2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2424315.png)
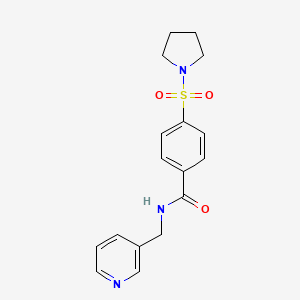
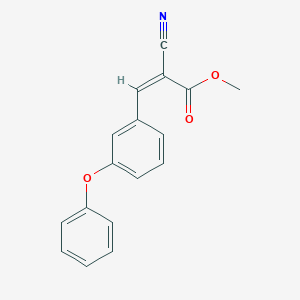
![N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2424320.png)
